

# Chemical Identity and Biological Significance

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## Compound Focus: (R)-Dihydrolipoic acid

CAS No.: 119365-69-4

Cat. No.: S541135

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The table below summarizes the core characteristics of R-DHLA and its relationship with R-ALA.

Feature	R-Dihydrolipoic Acid (R-DHLA)	R-Alpha-Lipoic Acid (R-ALA)
Chemical Status	Reduced form (dithiol)	Oxidized form (disulfide)
Relationship	Metabolic product of R-ALA	Precursor to R-DHLA
Primary Biological Role	Potent antioxidant; enzyme cofactor	Cofactor in mitochondrial complexes; antioxidant precursor
Key Antioxidant Strength	Stronger direct free radical scavenger [1]	Effective, but less potent than DHLA
Metal Chelation	Chelates Fe <sup>3+</sup> , Cd <sup>2+</sup> , Hg <sup>2+</sup> , Cu <sup>2+</sup> , Zn <sup>2+</sup> [2] [1]	Chelates Cu <sup>2+</sup> , Zn <sup>2+</sup> , Pb <sup>2+</sup> [2] [1]
Solubility	Amphiphilic (soluble in water and lipids) [1]	Amphiphilic (soluble in water and lipids) [3]

R-DHLA's fundamental role is as an essential **cofactor in mitochondrial multi-enzyme complexes**, including pyruvate dehydrogenase and  $\alpha$ -ketoglutarate dehydrogenase, which are critical for the citric acid cycle and cellular energy production [4] [5]. Beyond its metabolic role, R-DHLA is a powerful **redox**

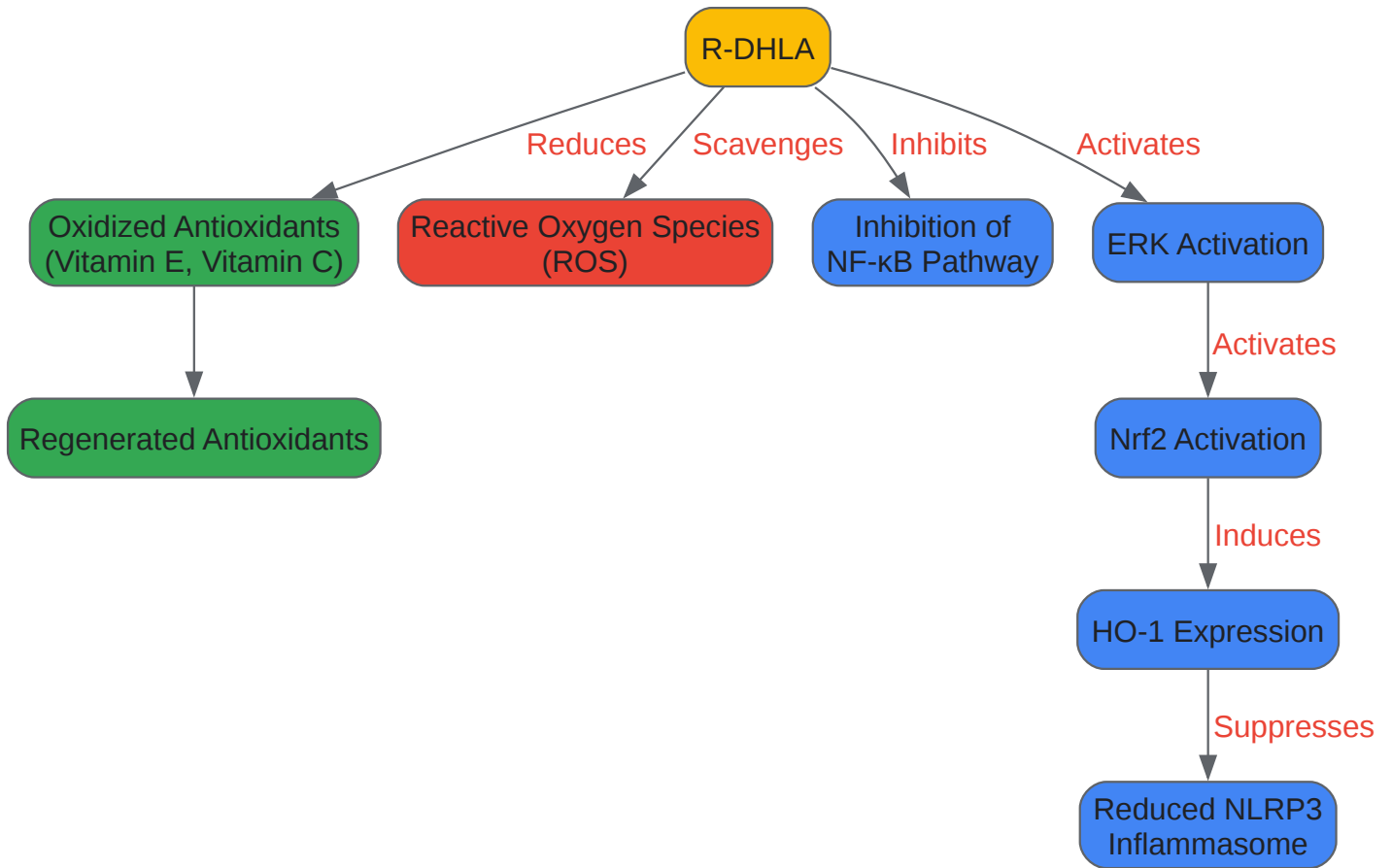
**regulator** that influences cellular signaling and transcription factors through thiol/disulfide exchange reactions [6].

## Mechanisms of Action and Therapeutic Pathways

R-DHLA's therapeutic potential is largely attributed to its multifaceted mechanisms for combating oxidative stress and modulating cellular signaling.

- **Direct Antioxidant Activity:** R-DHLA is highly effective at directly scavenging a wide range of reactive oxygen and nitrogen species, including hydroxyl radicals, peroxynitrite, and hypochlorous acid [1].
- **Antioxidant Regeneration:** R-DHLA plays a key role in regenerating other crucial endogenous antioxidants, such as vitamin C, vitamin E, and coenzyme Q10, helping to maintain the overall antioxidant network [2] [5] [1].
- **Metal Ion Chelation:** By chelating redox-active metal ions like iron and copper, R-DHLA prevents them from catalyzing reactions that generate highly damaging free radicals, thus protecting against metal-induced toxicity [2] [1].
- **Anti-inflammatory Signaling:** R-DHLA exerts anti-inflammatory effects by modulating critical signaling pathways. It can inhibit the activation of the **NF-κB** pathway, a key driver of inflammation [1]. Studies also show that DHLA can activate the **ERK/Nrf2/HO-1** pathway, leading to reduced expression of the NLRP3 inflammasome and downstream inflammatory cytokines like IL-1β [7].

The following diagram illustrates the central role of R-DHLA in antioxidant regeneration and its key signaling pathways:



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## Experimental Evidence and Research Models

Substantial preclinical data supports R-DHLA's biological significance across various disease models.

### Neurodegenerative Diseases

The table below summarizes key experimental findings in models of Alzheimer's and Parkinson's disease.

Disease Model	Experimental System	Treatment Regimen	Key Findings & Mechanisms	Source
Alzheimer's Disease	BV2 microglial cells	100 $\mu$ M ALA, 24h	$\downarrow$ BAX, Caspase-3, NF- $\kappa$ B; $\uparrow$ BCL-2, I $\kappa$ B- $\alpha$ , p-GSK3 $\beta$	[2]

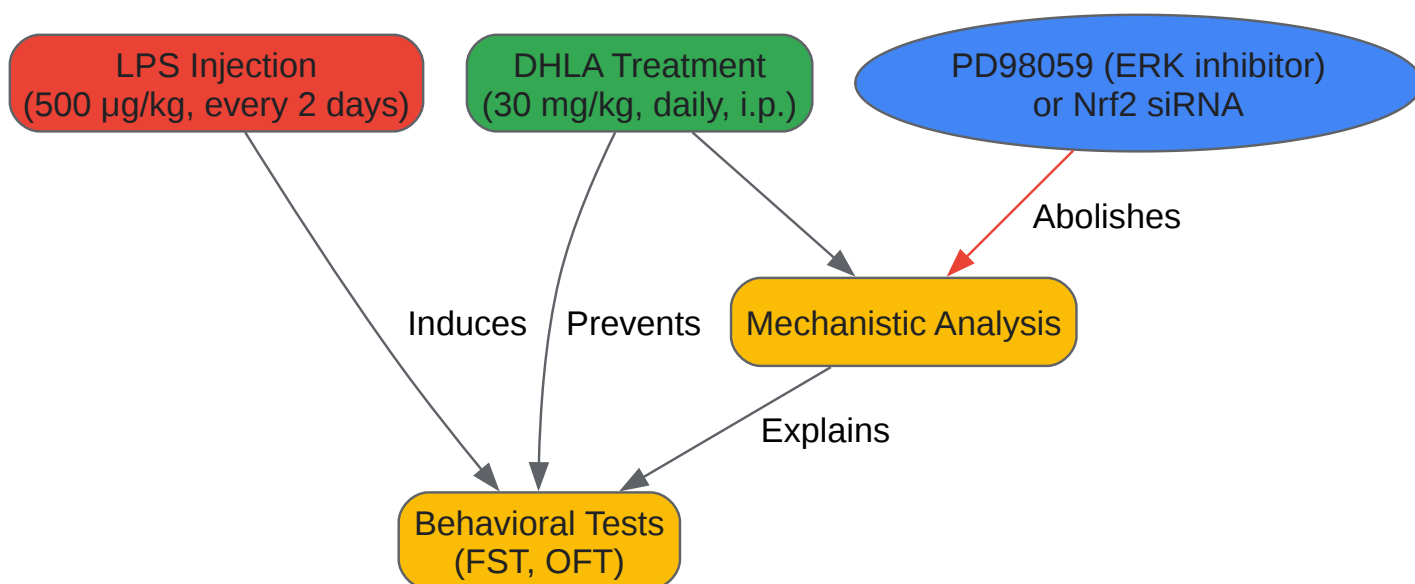
| **Parkinson's Disease** | PC12 cells; Mice | Cells: 10  $\mu$ M ALA, 24h; Mice: 50 mg/kg/day, i.p., 14 days |  $\uparrow$  FTH1, GPX4, SIRT1, NRF2;  $\downarrow$  DMT1, ROS | [2] |

## Depression and Neuroinflammation

A detailed study provides a protocol for investigating DHLA's preventive effects in a depression model [7]:

- **Animal Model:** Adult male Sprague-Dawley rats.
- **Induction of Sickness Behavior:** Lipopolysaccharide (LPS) injected intraperitoneally (500  $\mu$ g/kg) every 2 days.
- **DHLA Treatment:** DHLA (15, 30, or 60 mg/kg) injected intraperitoneally daily for 14 days. The 30 mg/kg dose was selected for subsequent mechanistic studies.
- **Behavioral Assessments:** **Forced Swim Test (FST)** and **Open Field Test (OFT)** were used to assess depression-like behavior and spontaneous activity.
- **Key Mechanistic Findings:** DHLA treatment increased expression of p-ERK, Nrf2, and HO-1, while decreasing ROS levels and reducing expression of the NLRP3 inflammasome, caspase-1, and IL-1 $\beta$ . These effects were abolished by the ERK inhibitor PD98059 or Nrf2 siRNA, confirming the pathway's critical role [7].

The experimental workflow for this study is summarized below:



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## Therapeutic Applications and Drug Development

R-DHLA's mechanisms underpin its potential in treating various conditions, particularly those involving oxidative stress and inflammation.

- **Metabolic and Neurological Disorders:** ALA is clinically used to relieve symptoms of **diabetic peripheral neuropathy** [5] [1]. Research also explores its potential in **Alzheimer's disease, multiple sclerosis, and weight management** [2] [5] [3].
- **Innovative Formulations:** To overcome ALA's limitations like low bioavailability and chemical instability, novel strategies are being developed. These include **ALA-based derivatives** (e.g., CPI-613, a lipoic acid analog that targets mitochondrial metabolism in cancer) and advanced **drug delivery systems** such as nanocarriers to improve stability and targeting [2] [8].

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